molecular formula C42H27N3O6 B14635096 Triphenyl 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoate CAS No. 52996-90-4

Triphenyl 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoate

Katalognummer: B14635096
CAS-Nummer: 52996-90-4
Molekulargewicht: 669.7 g/mol
InChI-Schlüssel: GDXKGSDDPQLRGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its triazine core, which is substituted with three phenyl groups and three benzoate groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Triphenyl 4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)tribenzoate lies in its specific combination of phenyl and benzoate groups attached to the triazine core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

52996-90-4

Molekularformel

C42H27N3O6

Molekulargewicht

669.7 g/mol

IUPAC-Name

phenyl 4-[4,6-bis(4-phenoxycarbonylphenyl)-1,3,5-triazin-2-yl]benzoate

InChI

InChI=1S/C42H27N3O6/c46-40(49-34-10-4-1-5-11-34)31-22-16-28(17-23-31)37-43-38(29-18-24-32(25-19-29)41(47)50-35-12-6-2-7-13-35)45-39(44-37)30-20-26-33(27-21-30)42(48)51-36-14-8-3-9-15-36/h1-27H

InChI-Schlüssel

GDXKGSDDPQLRGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5)C6=CC=C(C=C6)C(=O)OC7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.